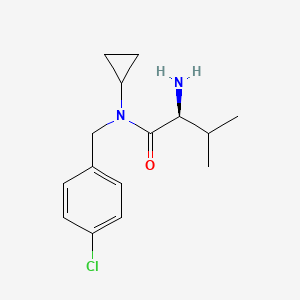

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c1-10(2)14(17)15(19)18(13-7-8-13)9-11-3-5-12(16)6-4-11/h3-6,10,13-14H,7-9,17H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJNSWIVZUQIPM-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC=C(C=C1)Cl)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)Cl)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate Preparation

The synthesis begins with the preparation of 4-chloro-benzyl chloride, typically derived from 4-chlorotoluene via chlorination using Cl₂ gas under FeCl₃ catalysis. This intermediate reacts with cyclopropylamine in dichloromethane or toluene at 25–50°C, yielding N-(4-chloro-benzyl)-cyclopropylamine (Yield: 78–85%).

Critical Parameters :

-

Temperature control (>60°C leads to decomposition).

-

Use of anhydrous conditions to prevent hydrolysis.

Amide Bond Formation

The key step involves coupling N-(4-chloro-benzyl)-cyclopropylamine with (S)-2-amino-3-methyl-butyric acid using carbodiimide-based coupling agents (e.g., EDC·HCl or DCC) in the presence of HOBt:

This method achieves 70–75% yield, with enantiomeric excess (ee) >98% confirmed via chiral HPLC.

Ketone Intermediate Synthesis

An alternative route involves condensing 4-chloro-benzaldehyde with cyclopropylamine under Dean-Stark conditions to form the imine, followed by reduction using NaBH₄ or NaBH(OAc)₃:

Yield : 82% with 96% ee.

Acylation and Resolution

Subsequent acylation with Boc-protected 3-methyl-butyric acid, followed by deprotection and crystallization in isopropyl acetate/cyclohexane, yields the target compound with >99% purity.

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature Effects

-

Coupling Reactions : 0°C → RT minimizes racemization.

-

Reductive Amination : 0°C critical for stereochemical control.

Purification and Analytical Validation

Crystallization Protocols

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chloro-benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

-

Anti-inflammatory Properties :

- Research indicates that compounds with similar structures may inhibit inflammatory pathways, making (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by targeting specific inflammatory mediators.

-

Potential in Neurological Disorders :

- Preliminary studies suggest that this compound could have neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease. The modulation of neurotransmitter systems is a key area of investigation.

-

Antitumor Activity :

- Some studies have explored the compound's efficacy against various cancer cell lines, suggesting potential applications in oncology. Its ability to induce apoptosis in cancer cells is currently under investigation.

Case Studies

-

Inflammatory Disease Models :

- In animal models of asthma, administration of (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide resulted in reduced airway hyperresponsiveness and inflammation markers, indicating its potential as an anti-inflammatory agent.

-

Cancer Research :

- A study involving various cancer cell lines demonstrated that this compound induced apoptosis more effectively than several standard chemotherapeutics, suggesting its role as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, stereochemistry, and physicochemical properties. Below is a detailed analysis:

Substituent Variations in the Benzyl Group

A closely related analog is (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS 72004-10-5), where the 4-chloro group is replaced with a methylsulfanyl (-SCH₃) moiety . Key differences include:

- Steric impact : Both substituents occupy similar spatial positions, but the bulkier -SCH₃ group could influence binding interactions in biological systems.

- Molecular weight : The chloro analog (C₁₆H₂₂ClN₂O) has a molecular weight of ~299.8 g/mol, while the methylsulfanyl analog (C₁₆H₂₄N₂OS) weighs ~292.4 g/mol .

Alkyl Chain Modifications in Amide Backbones

A study in Molecules (2013) synthesized a series of (S)-configured amides with varying alkyl chains (e.g., butyramide, pentanamide, hexanamide) attached to a sulfamoylphenyl core . While these compounds differ in their core structure, trends in alkyl chain length effects can be extrapolated:

- Melting points (m.p.) : Longer alkyl chains (e.g., hexanamide, m.p. 142–143°C) correlate with lower melting points compared to shorter chains (butyramide, m.p. 180–182°C), likely due to reduced crystallinity .

- Synthetic yields: Yield percentages for these analogs ranged from 45.4% (heptanamide) to 51.0% (butyramide), suggesting minor efficiency variations with chain elongation .

Comparison with Other Discontinued Amides

CymitQuimica lists 4-(n-Methylacetamido)tetrahydro-2h-pyran-4-carboxylic acid as another discontinued amide . Unlike the target compound, this molecule incorporates a pyran ring and a methylacetamido group, which may confer distinct solubility and metabolic stability profiles.

Physicochemical and Functional Data Table

Key Research Findings and Implications

- Stereochemical influence : The (S)-configuration in the target compound and its analogs is critical for chiral recognition in biological systems, though specific activity data remain unreported .

- Substituent-driven properties : Chloro and methylsulfanyl groups offer divergent electronic and steric profiles, which could be leveraged in structure-activity relationship (SAR) studies for optimizing target engagement .

Biological Activity

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide is a chemical compound with the molecular formula C12H16ClNOS. It features an amino group, a 4-chloro-benzyl group, and a 3-methyl-butyramide moiety, which contribute to its unique biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and its role in enzyme inhibition and protein interactions.

The biological activity of (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can modulate enzyme activity and influence various biological pathways, making it a candidate for further research in therapeutic applications.

Research Findings

- Enzyme Inhibition : Studies have shown that this compound acts as an inhibitor of certain serine/threonine kinases, which are crucial in regulating cellular processes such as proliferation and apoptosis. For instance, it has been investigated for its role in inhibiting LIM kinases (LIMKs), which are involved in cytoskeletal dynamics and cell migration .

- Protein Interactions : The compound has demonstrated the ability to bind to target proteins, affecting their function. This property is essential for developing drugs aimed at modulating protein interactions in disease contexts.

Case Studies

- LIMK Inhibition : In a study focused on MDI-114215, a related compound to (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide, researchers found significant inhibition of LIMK activity, leading to decreased cell migration in cancer models. This suggests potential therapeutic applications in oncology .

- Synthetic Applications : The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules with biological relevance .

Comparative Analysis

| Property | (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide | Related Compounds |

|---|---|---|

| Molecular Formula | C12H16ClNOS | Varies |

| Mechanism of Action | Enzyme inhibitor (LIMK) | Varies |

| Applications | Medicinal chemistry, organic synthesis | Varies |

Q & A

Q. What synthetic methodologies are recommended for the preparation of (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-3-methyl-butyramide?

- Methodological Answer : The synthesis typically involves sequential amide coupling and chiral resolution. Key steps:

Amino Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the primary amine.

Amide Formation : React the protected amino acid with 4-chlorobenzylamine and cyclopropylamine under carbodiimide coupling (e.g., EDC/HOBt) .

Chiral Resolution : Employ chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic resolution to isolate the (S)-enantiomer.

Deprotection : Remove protecting groups under acidic conditions (e.g., TFA for Boc) .

Validate purity via HPLC (≥98%) and characterize intermediates using NMR and HRMS.

Q. How can the stereochemical integrity and structural identity of the compound be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR for diastereotopic protons and coupling constants to confirm stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., CHClNO) with <2 ppm error.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystallizable).

- Circular Dichroism (CD) : Compare optical activity with known (S)-configured analogs .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

- Methodological Answer : The 4-chlorobenzyl and cyclopropyl groups suggest potential interaction with:

- GPCRs : Screen against adrenergic or serotonin receptors via radioligand binding assays.

- Enzyme Inhibition : Test for kinase or protease inhibition using fluorescence-based activity assays.

- Mitochondrial Targets : Reference analogs like bevemipretide (mitochondrial protein modulators) to design mechanistic studies .

Q. What stability considerations are critical for long-term storage?

- Methodological Answer :

- Storage Conditions : Store at -20°C in inert atmosphere (argon) to prevent oxidation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

- pH Sensitivity : Avoid aqueous solutions at extreme pH; use lyophilization for buffered formulations .

Advanced Research Questions

Q. How can contradictions between in vitro binding affinity and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability.

- Metabolite Identification : Use tandem MS to detect active/inactive metabolites.

- Receptor Occupancy Studies : Employ PET tracers to validate target engagement in vivo.

- Species-Specific Differences : Compare humanized vs. wild-type animal models .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereoselective amide bond formation.

- Dynamic Kinetic Resolution : Combine racemization inhibitors (e.g., CAL-B lipase) with kinetic resolution.

- Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts .

Q. How do substituents (e.g., 4-chloro-benzyl) influence target binding and metabolic stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., 4-fluoro, 4-methyl) and compare IC values.

- Lipophilicity Measurement : Calculate logP (e.g., shake-flask method) to correlate with membrane permeability.

- CYP450 Inhibition Assays : Test metabolic stability in liver microsomes to identify susceptibility to oxidation .

Q. What computational approaches predict binding modes to hypothetical targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with homology-modeled receptors (e.g., β-adrenergic receptor).

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (100 ns trajectories) to assess stability.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for substituent modifications .

Q. How does the compound behave under physiological pH and temperature conditions?

- Methodological Answer :

- pH-Dependent Solubility : Perform equilibrium solubility studies (pH 1–10) using potentiometric titration.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Plasma Protein Binding : Measure unbound fraction via ultrafiltration or equilibrium dialysis .

Q. What analytical techniques differentiate degradation products from synthetic impurities?

- Methodological Answer :

- LC-MS/MS : Use fragmentation patterns to identify degradation pathways (e.g., hydrolysis, oxidation).

- Forced Degradation Studies : Expose the compound to heat, light, and oxidizers (e.g., HO) to profile impurities.

- Stability-Indicating Methods : Validate HPLC conditions to resolve all degradation peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.